molecular formula C7H8Br2N2O B13674133 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide

1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide

Cat. No.: B13674133
M. Wt: 295.96 g/mol
InChI Key: SYIZIILAFRXSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C7H8Br2N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position and a bromine atom at the 5-position of the pyridine ring, along with an ethanone group. This compound is typically used in research settings and has various applications in chemistry, biology, and medicine .

Chemical Reactions Analysis

1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups on the pyridine ring allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide can be compared with other similar compounds, such as:

    1-(2-Amino-5-bromopyridin-3-yl)ethanone: This compound has the amino and bromine groups at different positions on the pyridine ring, which can affect its reactivity and binding properties.

    1-(3-Bromopyridin-2-yl)ethanone: Lacks the amino group, which can significantly alter its chemical and biological properties.

    1-(4-Bromopyridin-2-yl)ethanone:

The unique positioning of the amino and bromine groups in this compound makes it particularly useful in specific research applications, especially in the study of enzyme inhibition and receptor binding.

Properties

Molecular Formula

C7H8Br2N2O

Molecular Weight

295.96 g/mol

IUPAC Name

1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H7BrN2O.BrH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H

InChI Key

SYIZIILAFRXSIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)N.Br

Origin of Product

United States

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